molecular formula C26H30N4O2 B1622797 4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline CAS No. 68740-16-9

4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline

Cat. No.: B1622797
CAS No.: 68740-16-9
M. Wt: 430.5 g/mol
InChI Key: JRGOUUSIGNGBAP-UHFFFAOYSA-N
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Description

4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline is a complex organic compound with significant applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a diphenylmethyl group and a nitroaniline moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Properties

IUPAC Name

4-[(4-benzhydrylpiperazin-1-yl)methyl]-N-ethyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2/c1-2-27-24-14-13-21(19-25(24)30(31)32)20-28-15-17-29(18-16-28)26(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,26-27H,2,15-18,20H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRGOUUSIGNGBAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20988437
Record name 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-N-ethyl-2-nitroaniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68740-16-9
Record name 4-[[4-(Diphenylmethyl)-1-piperazinyl]methyl]-N-ethyl-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68740-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-((4-(Diphenylmethyl)piperazin-1-yl)methyl)-N-ethyl-2-nitroaniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-{[4-(Diphenylmethyl)piperazin-1-yl]methyl}-N-ethyl-2-nitroaniline
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Record name 4-[[4-(diphenylmethyl)piperazin-1-yl]methyl]-N-ethyl-2-nitroaniline
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline typically involves multiple steps, starting with the preparation of the piperazine derivative. The nitroaniline moiety is then introduced via nitration reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C) for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields the corresponding amine, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline exhibit significant antidepressant properties. The piperazine moiety is known for its role in serotonin receptor modulation, which is crucial in the treatment of depression and anxiety disorders. Studies have demonstrated that derivatives of this compound can enhance serotonin levels in the brain, leading to improved mood and reduced anxiety .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer properties. Its structure allows for interactions with various biological targets involved in cancer cell proliferation and survival. In vitro studies have shown that certain analogs can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Receptor Binding Studies

The binding affinity of this compound to various neurotransmitter receptors has been investigated. It has shown promising results as a potential ligand for dopamine and serotonin receptors, which are critical in treating neurological disorders such as schizophrenia and bipolar disorder .

Drug Development

This compound serves as a lead structure in the design of new pharmaceuticals targeting central nervous system disorders. Researchers are exploring modifications to enhance its efficacy and reduce side effects, making it a valuable candidate in drug development pipelines .

Polymer Chemistry

In material science, the unique chemical structure of this compound allows it to be used as a building block for advanced polymers. Its incorporation into polymer matrices can improve thermal stability and mechanical properties, making it suitable for applications in coatings and composites .

Nanotechnology

The compound has potential applications in nanotechnology, particularly in the development of nanocarriers for drug delivery systems. Its ability to form stable complexes with various drugs can enhance the bioavailability and targeted delivery of therapeutic agents .

Case Study 1: Antidepressant Efficacy

A study conducted on animal models demonstrated that administration of derivatives of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. The mechanism was linked to increased serotonin levels and modulation of neuroinflammatory responses .

Case Study 2: Cancer Cell Line Testing

In vitro assays using breast cancer cell lines revealed that certain derivatives inhibited cell proliferation by up to 70%. This effect was attributed to the induction of apoptosis through mitochondrial pathways .

Mechanism of Action

The mechanism of action of 4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various receptors and enzymes, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Biological Activity

4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline, commonly referred to as compound 68740-16-9, is a synthetic organic compound notable for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C26H30N4O2C_{26}H_{30}N_{4}O_{2} with a molecular weight of 430.54 g/mol. The compound features a piperazine ring, which is significant in many pharmacological applications due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC26H30N4O2C_{26}H_{30}N_{4}O_{2}
Molecular Weight430.54 g/mol
CAS Number68740-16-9
LogP5.4058

Antimicrobial Activity

Research has indicated that compounds containing piperazine moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives similar to this compound showed promising activity against various strains of Mycobacterium tuberculosis (Mtb). For instance, compounds with bulky lipophilic groups like diphenylmethyl displayed enhanced inhibitory effects on Mtb growth, with minimum inhibitory concentrations (MIC) reported as low as <3.80μM<3.80\,\mu M .

Anticancer Potential

The anticancer activity of similar piperazine derivatives has been explored in various studies. For example, compounds with structural similarities were evaluated for their effects on HepG2 liver cancer cells, showing significant cytotoxicity and potential for further development as therapeutic agents against hepatocellular carcinoma .

Cardiovascular Effects

Additionally, some studies have highlighted the cardiovascular effects of piperazine derivatives. Inotropic and vasodilatory effects were observed in animal models, suggesting that these compounds could influence cardiac function positively . This aligns with the general pharmacological profile of piperazine derivatives known for modulating cardiovascular responses.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. The presence of lipophilic groups has been shown to enhance the interaction with biological targets, which is essential for improving efficacy against pathogens and cancer cells .

Case Studies

  • Antimycobacterial Activity : A study assessed the effectiveness of several piperazine derivatives against Mtb strains. Compounds containing diphenylmethyl groups exhibited remarkable inhibition rates, highlighting their potential as anti-tuberculosis agents .
  • Cytotoxicity Against HepG2 Cells : In vitro studies showed that certain derivatives significantly reduced cell viability in HepG2 cells, indicating their potential as anticancer agents .
  • Cardiac Function Modulation : Research involving isolated rat hearts demonstrated that specific piperazine derivatives could enhance cardiac contractility and induce vasodilation, suggesting therapeutic applications in cardiovascular diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[[4-(Diphenylmethyl)piperazin-1-YL]methyl]-N-ethyl-2-nitroaniline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.